N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide
Description
Molecular Formula: C₁₇H₁₇N₃O₂ Molecular Weight: 295.34 g/mol CAS No.: 145222-01-1 Structure: This compound features a pyridine-3-carboxamide core linked to a phenyl group substituted with a pyrrolidine-1-carbonyl moiety. Its unique architecture combines aromatic (pyridine, phenyl) and aliphatic (pyrrolidine) components, enabling diverse interactions in biological systems .
The compound is commercially available for research purposes and synthesized via condensation reactions forming amide bonds .
Properties
IUPAC Name |
N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-16(14-4-3-9-18-12-14)19-15-7-5-13(6-8-15)17(22)20-10-1-2-11-20/h3-9,12H,1-2,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRFNKKKJOFJOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901192077 | |
| Record name | N-[4-(1-Pyrrolidinylcarbonyl)phenyl]-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901192077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145222-01-1 | |
| Record name | N-[4-(1-Pyrrolidinylcarbonyl)phenyl]-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145222-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(1-Pyrrolidinylcarbonyl)phenyl]-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901192077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide typically involves the formation of the pyrrolidine ring followed by its attachment to the phenyl and pyridine rings. One common method involves the cyclization of a suitable precursor to form the pyrrolidine ring, followed by acylation to introduce the carbonyl group. The phenyl and pyridine rings are then introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize the use of hazardous reagents. This can include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidine-2,5-diones.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidine-2,5-diones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide have shown moderate cytotoxicity against ovarian cancer cells while demonstrating limited toxicity towards non-cancerous cells. This suggests potential as a chemotherapeutic agent .
Antiviral Properties
Studies have explored the antiviral efficacy of pyrrolidine derivatives against HIV-1. Compounds structurally related to this compound have demonstrated moderate activity in inhibiting viral replication, with some derivatives achieving effective concentrations below 10 µM .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes. For example, it has shown promise as an inhibitor of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, which are crucial in various metabolic pathways .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its structure allows for the modification and development of more complex molecules, which can be utilized in drug discovery and development. The compound can participate in various chemical reactions such as oxidation and substitution, making it valuable for synthesizing novel compounds with desired biological activities.
Material Science
The compound's unique chemical properties make it suitable for applications in material science. It can be used to develop new materials with specific electronic or optical characteristics. Research indicates that modifications to the pyridine and phenyl rings can lead to materials with enhanced properties for use in electronics or photonics .
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer potential of pyrrolidine derivatives, this compound was tested against ovarian and breast cancer cell lines. The results indicated that while the compound exhibited moderate cytotoxicity against ovarian cancer cells, it had minimal effects on healthy cardiac cells, highlighting its selective action .
Case Study 2: Antiviral Activity Investigation
A series of pyrrolidine derivatives were synthesized and tested for their antiviral activity against HIV-1. Among these, compounds closely related to this compound displayed significant inhibition of viral replication at low micromolar concentrations, suggesting their potential as therapeutic agents in HIV treatment .
Mechanism of Action
The mechanism of action of N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, modulating their activity. This compound may also affect signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Structural Flexibility vs. Rigidity
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups : Benzothiazole (CID 692017) and trifluoromethyl (A.3.32–A.3.39) substituents enhance electrophilicity, improving interactions with nucleophilic residues in enzymes .
- Chloro Substituents : Chlorinated analogs (e.g., N-(3-chloro-4-methylphenyl)pyrrolidine-1-carboxamide) exhibit increased hydrophobicity, favoring membrane-bound targets like cytochrome P450 enzymes .
Pharmacokinetic Considerations
- Lipophilicity : Compounds with bulky aliphatic groups (e.g., indan in A.3.32) show improved blood-brain barrier penetration but may suffer from metabolic instability .
- Solubility: Polar groups (e.g., aminomethyl in N-[3-(aminomethyl)phenyl] derivatives) enhance aqueous solubility, making them suitable for oral administration .
Biological Activity
N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Chemical Name: this compound
- Molecular Formula: C17H17N3O2
- Molecular Weight: 295.34 g/mol
- CAS Number: 145222-01-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The compound's structure allows it to modulate these targets effectively, leading to various therapeutic effects.
Pharmacological Activities
-
Antitumor Activity
- Studies have shown that derivatives of pyridine compounds exhibit cytotoxic effects against cancer cell lines. For instance, a related compound demonstrated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards healthy cardiac cells . This suggests that this compound may possess similar antitumor properties.
- Antidiabetic Effects
- Antimicrobial Properties
Table: Summary of Biological Activities
Q & A
Q. What protocols resolve conflicting bioactivity data between enzymatic and cellular assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
